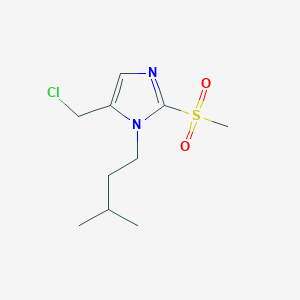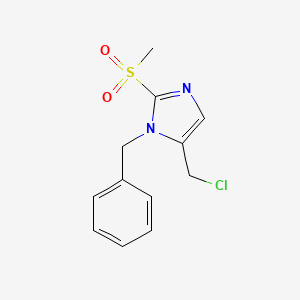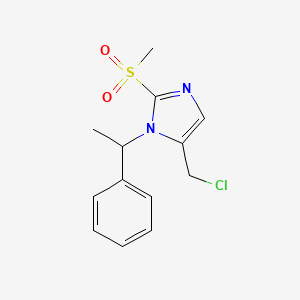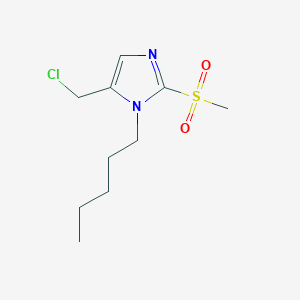![molecular formula C12H20ClN3O3S B6339950 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine CAS No. 1221342-69-3](/img/structure/B6339950.png)
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine, also known as 4-CPM, is an organic compound from the class of morpholine derivatives. It is a colorless solid with a melting point of 84-86°C and a molecular weight of 297.8 g/mol. 4-CPM has been widely used in the field of scientific research due to its unique properties and potential applications in various areas.
Aplicaciones Científicas De Investigación
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been widely used in scientific research due to its unique properties and potential applications in various areas. It has been used as a reagent for the synthesis of a variety of compounds, such as drugs, hormones, and other biologically active compounds. In addition, it has been used as a catalyst for the synthesis of polymers and other materials. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has also been used in the synthesis of peptide-based drugs and for the preparation of inhibitors of enzyme-catalyzed reactions.
Mecanismo De Acción
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is known to act as an inhibitor of several enzyme-catalyzed reactions. It is believed to act by binding to the active site of the enzyme, which prevents the substrate from binding and thus inhibits the reaction. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to inhibit several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have anti-oxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has several advantages for lab experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is a relatively weak inhibitor of enzymes, and its activity is dependent on the concentration and the pH of the reaction mixture.
Direcciones Futuras
There are several potential future directions for the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in scientific research. One possible direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a drug delivery system. It could be used to deliver drugs to specific organs or tissues, or to target drugs to specific cells. Additionally, it could be used to target drugs to specific enzymes or receptors. Another potential direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a tool to study the structure and function of enzymes. Finally, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine could be used to study the effects of drugs on the biochemical and physiological processes in cells and organisms.
Métodos De Síntesis
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine can be synthesized through several different methods. One of the most common methods is the reaction of morpholine with 2-chloro-3-methylsulfonyl-1H-imidazole in the presence of a base. This reaction proceeds in aqueous solution under mild conditions and produces 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in good yields.
Propiedades
IUPAC Name |
4-[3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3S/c1-20(17,18)12-14-10-11(9-13)16(12)4-2-3-15-5-7-19-8-6-15/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVKHFCLWZEZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

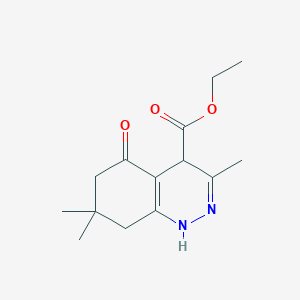

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
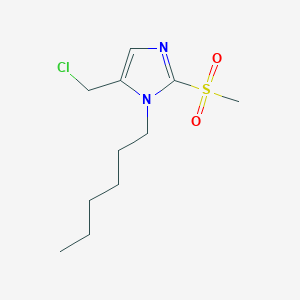
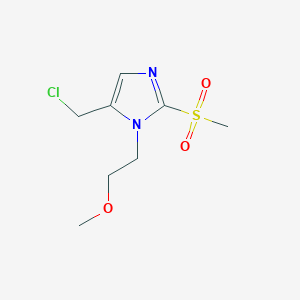

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

